molecular formula C16H18N4O3 B2515308 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine CAS No. 158399-80-5

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B2515308
CAS RN: 158399-80-5
M. Wt: 314.345
InChI Key: DSOIQPVWYLFAAY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, also known as MNPP, is a chemical compound that has been studied for its potential use in scientific research. MNPP belongs to the piperazine family of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin release, which can lead to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on sleep and appetite. It has also been found to have an impact on the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor in lab experiments. However, one limitation is that this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders, particularly in combination with other drugs. Another area of interest is its impact on the HPA axis, which may have implications for the treatment of stress-related disorders. Additionally, further research may be needed to explore the potential side effects of this compound and to determine its safety for use in humans.

Synthesis Methods

The synthesis of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine involves the reaction of 2-methoxyaniline with 2,5-dibromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a reaction with piperazine.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-15-5-3-2-4-14(15)18-8-10-19(11-9-18)16-7-6-13(12-17-16)20(21)22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOIQPVWYLFAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320107
Record name 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

158399-80-5
Record name 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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